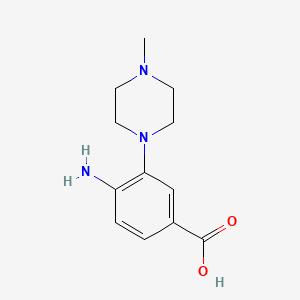![molecular formula C8H4BrClO2S2 B13921995 6-Bromobenzo[b]thiophene-3-sulfonyl chloride](/img/structure/B13921995.png)
6-Bromobenzo[b]thiophene-3-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromobenzo[b]thiophene-3-sulfonyl chloride is a chemical compound with the molecular formula C8H4BrClO2S2 and a molecular weight of 311.6 g/mol It is a derivative of benzo[b]thiophene, a heterocyclic compound containing both sulfur and bromine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromobenzo[b]thiophene-3-sulfonyl chloride typically involves the bromination of benzo[b]thiophene followed by sulfonylation. The general synthetic route can be summarized as follows:
Bromination: Benzo[b]thiophene is brominated using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). This step introduces a bromine atom at the 6-position of the benzo[b]thiophene ring.
Sulfonylation: The brominated product is then treated with chlorosulfonic acid (HSO3Cl) to introduce the sulfonyl chloride group at the 3-position. This reaction is typically carried out under controlled temperature conditions to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromobenzo[b]thiophene-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. Reactions are typically carried out in the presence of a base (e.g., triethylamine) and at room temperature or slightly elevated temperatures.
Reduction: Reducing agents like LiAlH4 or NaBH4 are used in anhydrous solvents such as tetrahydrofuran (THF) or ethanol. Reactions are usually performed under inert atmosphere (e.g., nitrogen or argon).
Oxidation: Oxidizing agents like H2O2 or m-CPBA are used in solvents such as dichloromethane (DCM) or acetonitrile. Reactions are carried out at low temperatures to prevent over-oxidation.
Major Products Formed
Sulfonamide Derivatives: Formed by substitution with amines.
Sulfonate Ester Derivatives: Formed by substitution with alcohols.
Sulfonothioate Derivatives: Formed by substitution with thiols.
Reduced Products: Formed by reduction of the bromine atom.
Oxidized Products: Formed by oxidation of the thiophene ring.
Wissenschaftliche Forschungsanwendungen
6-Bromobenzo[b]thiophene-3-sulfonyl chloride has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting cancer and infectious diseases.
Material Science:
Biological Studies: Studied for its interactions with biological molecules and potential as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of 6-Bromobenzo[b]thiophene-3-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biological molecules, potentially altering their function. The bromine atom can also participate in halogen bonding interactions, influencing the compound’s binding affinity and specificity for molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromobenzo[b]thiophene: Lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.
Benzo[b]thiophene-3-sulfonyl chloride:
6-Chlorobenzo[b]thiophene-3-sulfonyl chloride: Similar structure but with a chlorine atom instead of bromine, leading to differences in reactivity and properties.
Uniqueness
6-Bromobenzo[b]thiophene-3-sulfonyl chloride is unique due to the presence of both bromine and sulfonyl chloride groups, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research.
Eigenschaften
Molekularformel |
C8H4BrClO2S2 |
|---|---|
Molekulargewicht |
311.6 g/mol |
IUPAC-Name |
6-bromo-1-benzothiophene-3-sulfonyl chloride |
InChI |
InChI=1S/C8H4BrClO2S2/c9-5-1-2-6-7(3-5)13-4-8(6)14(10,11)12/h1-4H |
InChI-Schlüssel |
APCWKXVCMWQIMN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Br)SC=C2S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


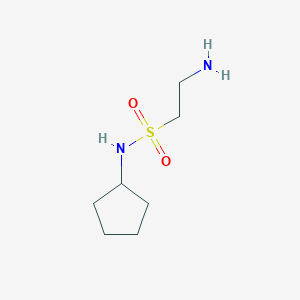
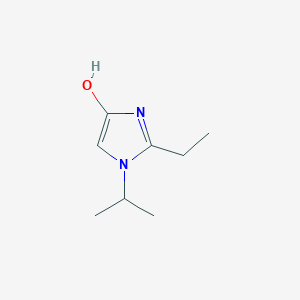
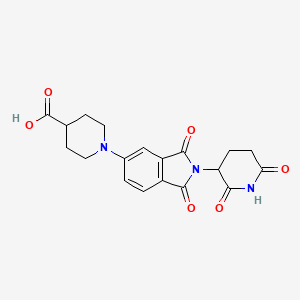
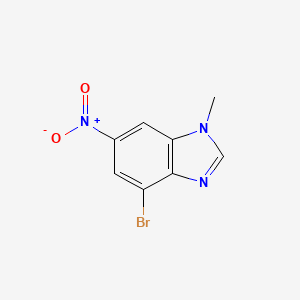
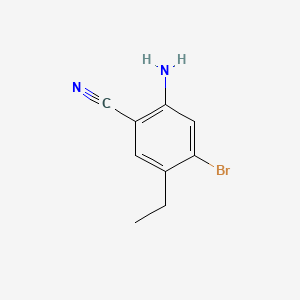

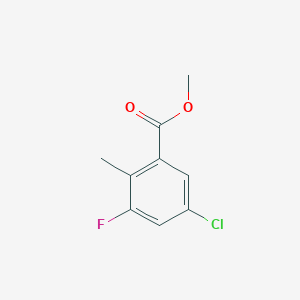



![6-Bromo-7-methoxyimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13921969.png)
![Carbamic acid, [2-[[[3-(phenylmethoxy)-2-pyridinyl]carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B13921970.png)

